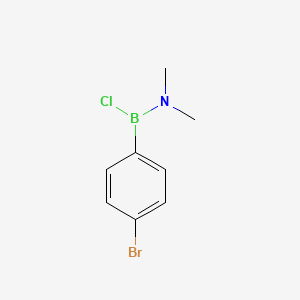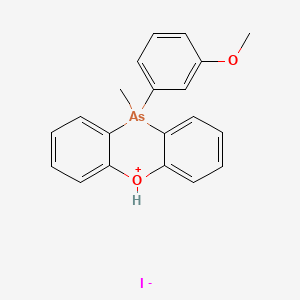
1-Propanone, 2,2'-trithiobis[1,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 2,2’-trithiobis[1,3-diphenyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes three sulfur atoms bridging two 1,3-diphenyl-1-propanone units. Its molecular formula is C30H24OS3, and it is known for its stability and reactivity under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 2,2’-trithiobis[1,3-diphenyl- typically involves the reaction of 1,3-diphenyl-1-propanone with sulfur sources under controlled conditions. One common method includes the use of elemental sulfur or sulfur-containing reagents in the presence of a catalyst to facilitate the formation of the trithiobis linkage .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Propanone, 2,2’-trithiobis[1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the trithiobis linkage to thiol groups.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or nitrating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted aromatic compounds .
Scientific Research Applications
1-Propanone, 2,2’-trithiobis[1,3-diphenyl- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying sulfur-containing biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antioxidant properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 1-Propanone, 2,2’-trithiobis[1,3-diphenyl- exerts its effects involves interactions with various molecular targets. The trithiobis linkage allows for the formation of stable complexes with metal ions, which can influence catalytic processes. Additionally, the compound’s ability to undergo redox reactions makes it a potential antioxidant, protecting cells from oxidative damage .
Comparison with Similar Compounds
1,3-Diphenyl-2-propanone: A simpler analog without the trithiobis linkage.
Dibenzyl ketone: Another related compound with a similar core structure but lacking sulfur atoms
Uniqueness: 1-Propanone, 2,2’-trithiobis[1,3-diphenyl- stands out due to its trithiobis linkage, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring sulfur-containing compounds with specific reactivity profiles .
Properties
CAS No. |
61138-06-5 |
|---|---|
Molecular Formula |
C30H26O2S3 |
Molecular Weight |
514.7 g/mol |
IUPAC Name |
2-[(1-oxo-1,3-diphenylpropan-2-yl)trisulfanyl]-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C30H26O2S3/c31-29(25-17-9-3-10-18-25)27(21-23-13-5-1-6-14-23)33-35-34-28(22-24-15-7-2-8-16-24)30(32)26-19-11-4-12-20-26/h1-20,27-28H,21-22H2 |
InChI Key |
QUWNFTIBQYQSMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)C2=CC=CC=C2)SSSC(CC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hexanal, 3-[(phenylmethyl)thio]-](/img/structure/B14591011.png)
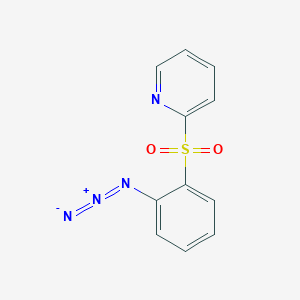
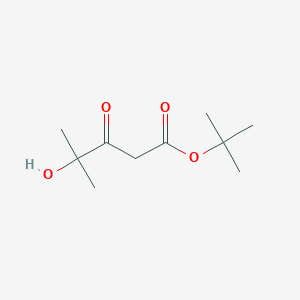
![N-(2-Hydroxyethyl)-N-methyl-N'-[(2-methylphenyl)methyl]thiourea](/img/structure/B14591030.png)
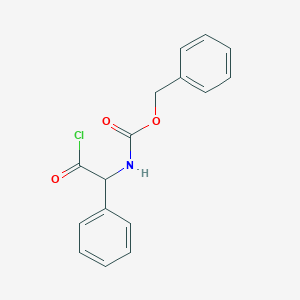
phosphanium thiocyanate](/img/structure/B14591053.png)
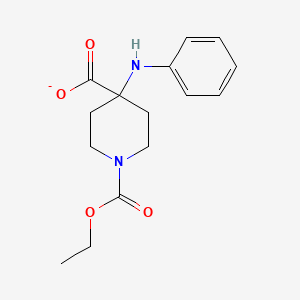
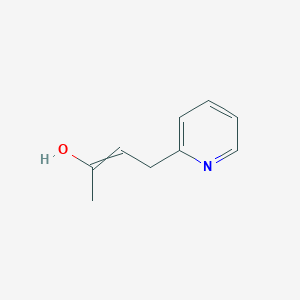
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl-](/img/structure/B14591060.png)
